tert-Butyl 3-fluoro-2-iodobenzoate
Description
tert-Butyl 3-fluoro-2-iodobenzoate is a halogenated benzoate ester featuring a tert-butyl ester group, fluorine at the 3-position, and iodine at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₂FIO₂, with a molecular weight of 322 Da. The tert-butyl group enhances steric bulk and lipophilicity, while the electron-withdrawing fluorine and iodine substituents influence the compound’s electronic properties and reactivity. This compound is primarily used in synthetic organic chemistry as a building block for cross-coupling reactions, where iodine serves as a superior leaving group compared to lighter halogens like bromine or chlorine.
Properties
IUPAC Name |
tert-butyl 3-fluoro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGGNYCLFNXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-2-iodobenzoate typically involves the esterification of 3-fluoro-2-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-fluoro-2-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The tert-butyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like 3-fluoro-2-azidobenzoate or 3-fluoro-2-cyanobenzoate.
Scientific Research Applications
tert-Butyl 3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-2-iodobenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: tert-Butyl 2-Fluoro-3-Iodobenzoate
The positional isomer, tert-butyl 2-fluoro-3-iodobenzoate (MFCD32632060), shares the same molecular formula (C₁₁H₁₂FIO₂ ) and molecular weight (322 Da ) but differs in substituent positions (fluorine at 2-position, iodine at 3-position) . Key distinctions include:
- LogP: 4.1 (vs. estimated ~4.2 for the 3-fluoro-2-iodo isomer), reflecting minor polarity differences due to substituent orientation.
- Reactivity : The iodine’s position adjacent to the ester group may alter electronic effects in electrophilic aromatic substitution or coupling reactions.
- Synthetic Utility : Both isomers are valuable in Suzuki-Miyaura couplings, but regioselectivity in downstream reactions may vary due to substituent proximity.
Halogen-Substituted Analog: tert-Butyl 2-Bromo-5-Fluorobenzoate
This analog (tert-butyl 2-bromo-5-fluorobenzoate) replaces iodine with bromine and shifts fluorine to the 5-position. Key differences include :
- Molecular Weight : 277 Da (vs. 322 Da for iodinated analogs), due to bromine’s lower atomic mass.
- LogP : Estimated ~3.8 (lower than iodinated analogs, reflecting bromine’s reduced hydrophobicity).
- Reactivity : Bromine is a weaker leaving group than iodine, requiring harsher conditions for cross-coupling reactions. The fluorine at the 5-position (meta to bromine) exerts distinct electronic effects on the aromatic ring.
Methyl Ester Analog: Methyl 2-Amino-5-Bromo-4-Methoxybenzoate
- Polarity: The amino and methoxy groups increase polarity (lower LogP vs. tert-butyl analogs).
- Applications : Suited for nucleophilic substitution rather than cross-coupling, due to bromine’s moderate reactivity.
Data Table: Comparative Analysis of Key Properties
*Estimated based on structural analogs.
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